3,3-Dimethylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

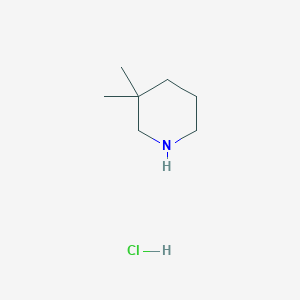

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFKQBZPFQBCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595582 | |

| Record name | 3,3-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27832-58-2 | |

| Record name | Piperidine, 3,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27832-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3,3-Dimethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-Dimethylpiperidine hydrochloride. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and logical workflow visualizations to support laboratory applications.

Core Physical and Chemical Properties

This compound is a piperidine derivative with the chemical formula C₇H₁₆ClN.[1] As a hydrochloride salt, it typically exists as a solid at room temperature and is more readily soluble in aqueous solutions compared to its free base, 3,3-Dimethylpiperidine.[2][3] This increased water solubility makes it a more convenient form for handling and for use in many biological assays.

The following table summarizes the key physical and chemical properties of this compound and its corresponding free base, 3,3-Dimethylpiperidine.

| Property | This compound | 3,3-Dimethylpiperidine |

| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N |

| Molecular Weight | 149.67 g/mol | 113.20 g/mol |

| Appearance | Solid | Liquid |

| Melting Point | 192-195 °C | Not Applicable |

| Boiling Point | Not Available | 137-138 °C |

| Solubility | Soluble in water | Limited solubility in water; soluble in organic solvents |

| CAS Number | 27832-58-2 | 1193-12-0 |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a representative synthesis of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[4]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.

-

For accuracy, repeat the determination with two additional samples.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in an aqueous medium can be determined using the shake-flask method.[2][5]

Materials:

-

This compound sample

-

Distilled or deionized water (or a specific buffer solution)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed.

-

Seal the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from its free base, 3,3-Dimethylpiperidine.

Materials:

-

3,3-Dimethylpiperidine

-

Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated HCl)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of 3,3-Dimethylpiperidine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a slight molar excess of a solution of hydrochloric acid in diethyl ether (or dropwise addition of concentrated HCl).

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the purified this compound product under vacuum.

Biological Context and Experimental Workflow

Derivatives of 3,3-dimethylpiperidine have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological conditions. The following diagram illustrates a typical experimental workflow for screening compounds like this compound for their binding affinity to the sigma-1 receptor using a competitive radioligand binding assay.[6][7][8]

References

- 1. This compound | 27832-58-2 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Dimethylpiperidine hydrochloride chemical structure and stereochemistry

An In-depth Technical Guide to 3,3-Dimethylpiperidine Hydrochloride

This technical guide provides a comprehensive overview of this compound, covering its chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Stereochemistry

3,3-Dimethylpiperidine is a heterocyclic compound featuring a saturated six-membered ring containing one nitrogen atom, which classifies it as a piperidine derivative.[1] Two methyl groups are substituted at the third position of the piperidine ring.[1] As a secondary amine, the nitrogen atom imparts basic properties to the molecule.[1]

The hydrochloride salt is formed by the reaction of the basic nitrogen of the piperidine ring with hydrochloric acid (HCl). This typically results in a solid, crystalline compound which often has improved water solubility and handling characteristics compared to the free base.[1]

Stereochemistry: A key feature of 3,3-Dimethylpiperidine is its lack of chirality. The carbon atom at the 3-position, to which both methyl groups are attached, is not a stereocenter. Consequently, the molecule is achiral and does not exist as enantiomers or diastereomers.

A logical diagram illustrating the structure and salt formation is presented below.

Caption: Formation of this compound.

Physicochemical and Spectroscopic Data

The properties of 3,3-Dimethylpiperidine and its hydrochloride salt have been characterized by various analytical techniques. The available quantitative data are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₆ClN | [2][3] |

| Molecular Weight | 149.66 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 140-143 °C | [2] |

| Boiling Point | 181.3 °C at 760 mmHg | [2] |

| Flash Point | 63.5 °C | [2] |

| Vapor Pressure | 0.735 mmHg at 25 °C | [2] |

| LogP | 2.5268 | [2] |

| Solubility | Enhanced solubility in water | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Technique | Data Source / Reference |

| ¹H NMR | ChemicalBook |

| ¹³C NMR | SpectraBase |

| IR Spectroscopy | PubChem, NIST WebBook |

| Mass Spectrometry | PubChem, NIST WebBook |

Note: While sources indicate the availability of spectral data, specific peak assignments and spectra are often proprietary and require access to spectral databases.

Experimental Protocols

Synthesis of 3,3-Dimethylpiperidine

A documented method for the synthesis of the free base, 3,3-Dimethylpiperidine, involves the reductive amination of 2,2-dimethyl-4-cyanobutanal.[5]

Protocol:

-

Reactant Feed: 2,2-dimethyl-4-cyanobutanal (31.8 g, 0.254 mol, purity 93.4%) and liquid ammonia (870 g, 51.1 mol) are continuously pumped at a rate of 34.0 g/hr and 1450 ml/hr, respectively.[5]

-

Initial Reaction: The mixture is passed through a tubular reactor containing a TiO₂ (anatase) catalyst (63.5 g) at 60 °C and 250 bar.[5]

-

Hydrogenation: The effluent from the first reactor is then directed into a hydrogenation reactor. Hydrogen gas is introduced at a rate of 100 L/hr (4.5 mol). The reaction is maintained at 120 °C and 250 bar.[5]

-

Work-up and Purification: After the reaction, the pressure is released. Ammonia is removed via distillation. The resulting product mixture is then purified by fractional distillation to yield 3,3-dimethylpiperidine.[5]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for 3,3-Dimethylpiperidine.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base neutralization reaction.

General Protocol:

-

Dissolve the synthesized 3,3-Dimethylpiperidine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or dissolved in an appropriate solvent like isopropanol or diethyl ether) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with cold anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the final product, this compound, under a vacuum.

Spectroscopic Analysis

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount (typically 5-25 mg) of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[6][7]

-

Process the resulting Free Induction Decay (FID) data (e.g., Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

General Protocol for Infrared (IR) Spectroscopy:

-

Prepare the sample. For a solid, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C-H stretch, N-H bend).

General Protocol for Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for the free base).[8]

-

Ionize the sample using a suitable method (e.g., Electron Ionization - EI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and fragmentation pattern.[8]

Biological Activity and Applications

While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, the piperidine scaffold is a crucial structural feature in many biologically active compounds and pharmaceuticals. Derivatives of piperidine are investigated for a wide range of activities, including antimicrobial properties.[10] this compound serves as a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules.[1]

References

- 1. CAS 27832-58-2: Piperidina, 3,3-dimetil-, clorhidrato (1:1) [cymitquimica.com]

- 2. m.molbase.com [m.molbase.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 27832-58-2 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3-Dimethylpiperidine [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,3-Dimethylpiperidine Hydrochloride (CAS: 27832-58-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, spectroscopic data, biological activity, and experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is the salt form of the parent amine, 3,3-dimethylpiperidine. As a hydrochloride salt, it typically presents as a solid, which enhances its stability and solubility in aqueous media, facilitating its use in laboratory settings. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The gem-dimethyl substitution at the 3-position introduces a unique steric and conformational constraint that can be exploited in the design of selective ligands.

Table 1: Physicochemical Properties of 3,3-Dimethylpiperidine and its Hydrochloride Salt

| Property | Value | Reference |

| 3,3-Dimethylpiperidine (Free Base) | ||

| CAS Number | 1193-12-0 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | 137-139 °C | Data from chemical suppliers |

| This compound | ||

| CAS Number | 27832-58-2 | |

| Molecular Formula | C₇H₁₆ClN | |

| Molecular Weight | 149.66 g/mol | [2] |

| Melting Point | 140-143 °C | [2] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthesis and Spectroscopic Characterization

The synthesis of 3,3-dimethylpiperidine can be achieved through various routes, with one documented method involving the reductive amination of a cyanobutanal derivative. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Experimental Protocols

Protocol 2.1.1: Synthesis of 3,3-Dimethylpiperidine

This protocol is adapted from a literature procedure for the synthesis of the free base.[3]

-

A continuous flow reaction is established where 2,2-dimethyl-4-cyanobutanal (0.254 mol/hour) and liquid ammonia (51.1 mol/hour) are pumped at 250 bar and 60 °C through a tubular reactor containing a TiO₂ (anatase) catalyst.[3]

-

The effluent from the first reactor is then passed through a hydrogenation reactor at 250 bar and 120 °C with a concurrent flow of hydrogen gas (4.5 mol/hour).[3]

-

The resulting product stream is decompressed, and excess ammonia is removed by distillation.[3]

-

The crude product is purified by fractional distillation to yield 3,3-dimethylpiperidine (boiling point 50-52 °C at 210 mmHg).[3]

Protocol 2.1.2: Preparation of this compound

This is a general procedure for the formation of a hydrochloride salt from the free amine.

-

Dissolve the purified 3,3-dimethylpiperidine in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for 3,3-Dimethylpiperidine (Free Base)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.72 (t, 2H), 2.47 (t, 2H), 1.49 (m, 2H), 1.34 (m, 2H), 0.91 (s, 6H) | [4] |

| ¹³C NMR | Expected signals for methyl, methylene, and quaternary carbons. | [1] |

| IR Spectroscopy | Characteristic peaks for N-H and C-H stretching. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |

Note: For the hydrochloride salt, a downfield shift is expected for the protons adjacent to the nitrogen atom in the ¹H NMR spectrum due to the positive charge on the nitrogen.

Biological Activity and Applications in Drug Development

Derivatives of 3,3-dimethylpiperidine have shown significant activity at important biological targets, highlighting their potential in drug discovery. Two key areas of interest are their interactions with sigma receptors and the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).

Sigma Receptor Ligands

The 3,3-dimethylpiperidine scaffold has been investigated for the development of high-affinity and selective ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in modulating calcium signaling.[6]

One notable example is 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine , which has been identified as a highly selective σ₁ receptor ligand relative to the σ₂ receptor.[5] Such selective ligands are valuable tools for elucidating the physiological roles of the σ₁ receptor and hold therapeutic potential for central nervous system disorders.[5]

The σ₁ receptor is involved in cellular stress responses. Under normal conditions, it is complexed with the chaperone BiP. Upon ligand binding or cellular stress, the σ₁ receptor dissociates from BiP and can modulate the activity of various proteins, including the IP3 receptor, thereby influencing intracellular calcium levels.

References

- 1. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. prepchem.com [prepchem.com]

- 4. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3-Dimethylpiperidine hydrochloride (C₇H₁₆ClN), a piperidine derivative of interest in pharmaceutical research and organic synthesis. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data interpretation.

Chemical Structure and Properties

This compound is the salt form of the parent compound, 3,3-Dimethylpiperidine. The piperidine ring is a prevalent scaffold in many biologically active compounds. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.

Chemical Structure:

Spectroscopic Data

The following sections detail the expected and reported spectroscopic data for this compound. It is important to note that while extensive data is available for the free base (3,3-Dimethylpiperidine), specific experimental data for the hydrochloride salt is less common in publicly accessible databases. The data presented herein is a combination of reported data for the free base and predicted shifts and characteristics for the hydrochloride salt based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the nitrogen atom in the piperidine ring to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons due to the inductive effect of the positively charged nitrogen. This leads to a general downfield shift (deshielding) of the signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 (axial & equatorial) | 3.0 - 3.4 | Multiplet | Deshielded due to proximity to N⁺H₂ |

| H4 (axial & equatorial) | 1.6 - 1.9 | Multiplet | |

| H5 (axial & equatorial) | 1.6 - 1.9 | Multiplet | |

| H6 (axial & equatorial) | 3.0 - 3.4 | Multiplet | Deshielded due to proximity to N⁺H₂ |

| N⁺H₂ | 8.5 - 9.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| C(CH₃)₂ | 0.9 - 1.2 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 50 - 55 |

| C3 | 30 - 35 |

| C4 | 35 - 40 |

| C5 | 20 - 25 |

| C6 | 50 - 55 |

| C(CH₃)₂ | 25 - 30 |

Infrared (IR) Spectroscopy

The formation of the hydrochloride salt introduces characteristic vibrational modes associated with the ammonium group (N⁺H₂).

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| 2800-3000 | C-H stretching | Medium to Strong |

| 2400-2700 | N⁺-H stretching (broad) | Strong, Broad |

| 1570-1610 | N⁺-H bending (asymmetric) | Medium |

| 1450-1470 | C-H bending | Medium |

Mass Spectrometry (MS)

In mass spectrometry, this compound will typically show the molecular ion of the free base, as the hydrochloride salt dissociates under common ionization conditions. The fragmentation pattern is characteristic of piperidine derivatives.

Table 4: Expected Mass Spectrometry Data for 3,3-Dimethylpiperidine

| m/z | Proposed Fragment |

| 113 | [M]⁺ (Molecular ion of free base) |

| 98 | [M - CH₃]⁺ |

| 84 | [M - C₂H₅]⁺ |

| 70 | [M - C₃H₇]⁺ |

| 56 | [C₄H₈]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the N⁺H₂ protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-100 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or the KBr pellet press should be collected.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-500.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

Caption: General experimental workflow for NMR, FTIR, and MS analysis.

Caption: Logical relationship of synthesis and spectroscopic characterization.

Conformational Analysis of 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational properties of 3,3-dimethylpiperidine hydrochloride. Due to a lack of direct experimental data for the hydrochloride salt in the current literature, this guide combines available data for the free base, 3,3-dimethylpiperidine, with established principles of piperidinium salt stereochemistry to present a comprehensive conformational overview.

Introduction to Piperidine Conformation

The piperidine ring is a fundamental saturated heterocycle prevalent in a vast number of pharmaceuticals and natural products. Its three-dimensional structure is crucial in defining its biological activity and interaction with target receptors. The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. However, the presence of the nitrogen atom and various substituents introduces a complex interplay of steric and electronic effects that govern the conformational equilibrium.

Key conformational aspects of piperidine derivatives include:

-

Ring Inversion: The rapid interconversion between two chair conformations.

-

Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which interconverts the orientation of the N-substituent (or lone pair) between axial and equatorial positions.

-

Substituent Orientation: The preference of substituents on the carbon atoms to occupy either axial or equatorial positions, which is influenced by steric hindrance and electronic interactions.

Upon protonation to form a piperidinium salt, such as the hydrochloride, the conformational landscape can be significantly altered. The presence of a positive charge on the nitrogen and the orientation of the N-H bond introduce new electrostatic interactions that can shift the conformational equilibrium.

Conformational Analysis of 3,3-Dimethylpiperidine (Free Base)

The conformational analysis of the free base, 3,3-dimethylpiperidine, is foundational to understanding its hydrochloride derivative. The key feature of this molecule is the gem-dimethyl substitution at the C3 position.

In a chair conformation, one of the methyl groups at C3 must occupy an axial position, while the other is equatorial. This arrangement is fixed due to the gem-disubstitution. The primary conformational equilibrium in the free base involves the inversion of the ring and the inversion at the nitrogen atom, which dictates the orientation of the N-H bond.

The two principal chair conformers are in equilibrium, as depicted in the diagram below. In one conformer, the N-H bond is axial, and in the other, it is equatorial.

Caption: Conformational equilibrium in 3,3-dimethylpiperidine.

Spectroscopic Data

Table 1: NMR Data for 3,3-Dimethylpiperidine (Free Base)

| Nucleus | Chemical Shift (ppm) |

| ¹³C | Data not consistently reported in available literature |

| ¹H | Data not consistently reported in available literature |

Conformational Analysis of this compound

Upon protonation of the nitrogen atom to form this compound, the conformational equilibrium is influenced by the newly formed N-H bonds (one axial, one equatorial in a rapidly exchanging environment, or a fixed orientation depending on the conditions) and the electrostatic interactions with the chloride counter-ion.

For piperidinium salts, the orientation of the N-H bond can have a significant impact on the stability of the conformers. In many substituted piperidinium salts, there is a preference for the conformer where the N-H bond is axial. This preference can be attributed to a stabilizing electrostatic interaction between the positively charged nitrogen and the axial C-H bonds at the C2 and C6 positions.

In the case of this compound, the gem-dimethyl group at C3 introduces significant steric interactions. The conformational preference will be a balance between minimizing these steric clashes and optimizing electrostatic interactions.

Table 2: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Predominant Conformer | Chair conformation | General principle for piperidine rings |

| N-H Bond Orientation | Likely a preference for the axial orientation | General trend in piperidinium salts to maximize electrostatic stabilization and minimize steric interactions with equatorial substituents. |

| Ring Conformation | The chair conformation is expected to be maintained. | High energy barrier for boat or twist-boat conformations. |

Disclaimer: The information in this table is based on general principles of piperidinium salt conformation and is not derived from direct experimental data for this compound.

The equilibrium between the two chair conformers of the 3,3-dimethylpiperidinium ion is illustrated below.

Caption: Ring inversion in the 3,3-dimethylpiperidinium ion.

Experimental and Computational Protocols

The conformational analysis of piperidine derivatives relies on a combination of experimental and computational techniques.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for studying conformational equilibria in solution.

-

Proton (¹H) NMR: The vicinal coupling constants (³J) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation and the relative populations of different conformers can be determined.

-

Carbon-¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their steric environment and can provide information about the conformation of the ring.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about the through-space proximity of protons, which can be used to determine the relative stereochemistry and conformation.

-

-

X-ray Crystallography: This technique provides the precise three-dimensional structure of the molecule in the solid state. While this does not directly provide information about the conformational equilibrium in solution, it gives a definitive structure of the lowest energy conformer in the crystal lattice.

Computational Modeling

-

Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of different conformations. It is a computationally efficient way to explore the conformational landscape and identify low-energy conformers.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision.

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time, providing insights into the conformational flexibility and the barriers to interconversion between different conformers.

The general workflow for a comprehensive conformational analysis is depicted below.

Caption: General experimental and computational workflow.

Conclusion

The conformational analysis of this compound is dictated by the interplay of steric effects from the gem-dimethyl group and electronic effects arising from the protonated nitrogen. While direct experimental data for the hydrochloride salt is currently lacking in the scientific literature, a robust understanding can be inferred from the known behavior of the free base and general principles governing the stereochemistry of piperidinium salts. Further experimental (NMR spectroscopy and X-ray crystallography) and computational studies on this compound are warranted to provide definitive quantitative data on its conformational preferences. Such information would be highly valuable for the rational design of novel pharmaceuticals incorporating this structural motif.

3,3-Dimethylpiperidine Hydrochloride: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for targeting a wide array of biological systems, particularly within the central nervous system (CNS).[2] Among its many derivatives, 3,3-dimethylpiperidine stands out due to the strategic placement of a gem-dimethyl group. This substitution locks the cyclohexane-like chair conformation, reducing metabolic lability and providing a well-defined vector for substituent placement, thereby aiding in the optimization of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of 3,3-dimethylpiperidine hydrochloride, focusing on its physicochemical properties, synthesis, safety, and its application as a foundational scaffold in the development of novel therapeutic agents.

Physicochemical and Safety Data

Accurate characterization of a building block is fundamental for its effective use in synthesis and drug design. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27832-58-2 | [3][4] |

| Molecular Formula | C₇H₁₆ClN | [3][4] |

| Molecular Weight | 149.66 g/mol | [3][4] |

| Melting Point | 140-143 °C | [3] |

| Boiling Point | 181.3 °C at 760 mmHg | [3] |

| LogP | 2.5268 | [3] |

| Physical Form | Solid | |

| Purity | ≥98% |

Table 2: Safety and Hazard Information

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Note: The safety data for the free base, 3,3-dimethylpiperidine, indicates it is a flammable liquid that causes severe skin burns and eye damage.[6][7] Appropriate precautions should be taken when handling either form.

Synthesis of the 3,3-Dimethylpiperidine Scaffold

The parent 3,3-dimethylpiperidine scaffold can be synthesized through various routes, including the reductive amination of a suitable precursor. The following protocol is based on the hydrogenation of 2,2-dimethyl-4-cyanobutanal.[8]

Objective: To synthesize 3,3-dimethylpiperidine from 2,2-dimethyl-4-cyanobutanal.

Reagents and Materials:

-

2,2-dimethyl-4-cyanobutanal (93.4% purity)

-

Liquid ammonia (NH₃)

-

Hydrogen (H₂)

-

Titanium dioxide (TiO₂, anatase) catalyst

-

Hydrogenation reactor system

-

Distillation apparatus

Procedure:

-

Reaction Setup: A continuous flow reaction is established using a tubular reactor filled with TiO₂ catalyst, followed by a hydrogenation reactor.

-

Feed Introduction: 2,2-dimethyl-4-cyanobutanal (34.0 g/hour ) and liquid ammonia (1450 ml/hour) are pumped through the TiO₂-filled tubular reactor at 60 °C and 250 bar.[8]

-

Hydrogenation: The effluent from the first reactor is passed into the hydrogenation reactor. Hydrogen gas is simultaneously introduced at a rate of 100 L/hour.[8] The reaction is maintained at 120 °C and 250 bar.[8]

-

Work-up: The product stream is decompressed to atmospheric pressure.

-

Purification: Ammonia is removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure (e.g., 210 mmHg) to yield pure 3,3-dimethylpiperidine (boiling point 50-52 °C at 210 mmHg).[8] This process also yields 2,2-dimethylpentane-1,5-diamine as a co-product.[8]

Applications as a Building Block in Medicinal Chemistry

The 3,3-dimethylpiperidine scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different protein classes.

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are implicated in a range of CNS disorders, making them attractive therapeutic targets.[9] Derivatives of 3,3-dimethylpiperidine have been developed as potent and selective σ receptor ligands.[9][10] A common design involves connecting the piperidine nitrogen via an alkyl spacer to a lipophilic moiety, such as a naphthalene or tetralin nucleus.[9]

For instance, compounds 18a and 19a,b demonstrated high affinity for the σ₁ receptor, with Kᵢ values ranging from 0.14 to 0.38 nM.[10] The strategic introduction of heterocyclic or bicyclic nuclei allows for the modulation of lipophilicity and selectivity against the σ₂ receptor and other off-targets.[10]

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E₂ (PGE₂). Inhibitors of mPGES-1 are sought after as next-generation anti-inflammatory drugs with a potentially improved safety profile over traditional NSAIDs. Novel and potent mPGES-1 inhibitors have been developed based on a 3,3-dimethyl substituted N-aryl piperidine scaffold.[11]

One exemplary compound, referred to as Example 14 , potently inhibited PGE₂ synthesis in a human whole blood assay with an IC₅₀ of 7 nM.[11] Importantly, this compound showed high selectivity, with no activity against COX-1 or COX-2 enzymes at concentrations up to 30 µM, and no inhibition of mPGES-2 at 62.5 µM.[11]

Table 3: Biological Activity of 3,3-Dimethylpiperidine Derivatives

| Compound ID | Target | Biological Activity | Application Area | Source(s) |

| 18a | σ₁ Receptor | Kᵢ = 0.38 nM | CNS Disorders | [10] |

| 19a | σ₁ Receptor | Kᵢ = 0.14 nM | CNS Disorders | [10] |

| 19b | σ₁ Receptor | Kᵢ = 0.21 nM | CNS Disorders | [10] |

| Example 14 | mPGES-1 | IC₅₀ = 7 nM (HWB assay) | Anti-inflammatory | [11] |

Key Derivatization Strategies: N-Arylation

A primary advantage of the 3,3-dimethylpiperidine scaffold is the secondary amine, which serves as a versatile handle for introducing a wide range of substituents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly effective for the N-arylation of piperidines.[12]

Objective: To couple an aryl halide with 3,3-dimethylpiperidine to form an N-aryl-3,3-dimethylpiperidine derivative.

Reagents and Materials:

-

This compound (or free base)

-

Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equiv.)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk flask and inert gas atmosphere (e.g., Argon or Nitrogen)

-

TLC or LC-MS for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 3,3-dimethylpiperidine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv.) to an oven-dried Schlenk flask.[12]

-

Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.[12]

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.[12]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.[12]

-

Extraction: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.[12]

Structure-Activity Relationship (SAR) Insights

The 3,3-dimethylpiperidine core provides a rigid framework that facilitates the study of SAR. The gem-dimethyl group itself is a key feature, potentially pre-organizing the ring into a conformation favorable for target binding, a concept also explored in other piperidine-based scaffolds like the glutarimides that bind to Cereblon (CRBN).[13]

Key SAR insights from derivatives include:

-

N-Substituent: This is the primary vector for diversification. In σ receptor ligands, the length and nature of the alkyl chain connecting to the N-aryl group are critical for affinity and selectivity.[9]

-

Aryl Moiety: For mPGES-1 inhibitors, the substitution pattern on the N-aryl ring directly modulates potency and pharmacokinetic properties.[11]

-

Lipophilicity: In the development of σ receptor ligands, it was observed that introducing more planar and hydrophilic heteronuclei can lead to a decrease in binding affinity for both σ receptor subtypes, highlighting the importance of a balanced lipophilic profile.[10]

Conclusion

This compound is a high-value building block for medicinal chemistry. Its defining gem-dimethyl group provides conformational stability and a fixed point of reference for rational drug design. The scaffold has proven effective in generating potent and selective ligands for challenging targets such as sigma receptors and mPGES-1. Coupled with robust and versatile synthetic methodologies like the Buchwald-Hartwig amination, the 3,3-dimethylpiperidine core offers researchers a powerful tool to accelerate the discovery and development of novel, three-dimensionally complex small molecule therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.molbase.com [m.molbase.com]

- 4. scbt.com [scbt.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3,3-Dimethylpiperidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Strategic Role of 3,3-Dimethylpiperidine Hydrochloride in the Genesis of Three-Dimensional Molecular Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the architectural complexity of molecular scaffolds is a paramount determinant of biological activity and selectivity. Three-dimensional (3D) scaffolds are increasingly sought after for their ability to present functionalities in a spatially precise manner, thereby enabling more specific interactions with biological targets. The piperidine motif is a ubiquitous and privileged scaffold in a multitude of FDA-approved drugs.[1] This technical guide delves into the strategic application of 3,3-Dimethylpiperidine hydrochloride as a foundational building block for the construction of novel 3D molecular architectures. The gem-dimethyl substitution at the 3-position introduces a conformational lock, which can pre-organize the scaffold and reduce the entropic penalty upon binding to a target protein. This guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its functionalization and subsequent elaboration into complex 3D systems.

Core Concepts: The Influence of 3,3-Dimethyl Substitution

The 3,3-dimethyl substitution on the piperidine ring plays a crucial role in defining its conformational behavior. Unlike unsubstituted or monosubstituted piperidines that can undergo ring inversion, the gem-dimethyl group introduces significant steric hindrance, which restricts the conformational flexibility of the ring. This "conformational locking" effect is advantageous in scaffold design as it provides a more rigid core with well-defined exit vectors for further functionalization. The predictable spatial orientation of substituents on a conformationally restricted scaffold is a key element in rational drug design.

Synthetic Pathways to 3D Scaffolds from 3,3-Dimethylpiperidine

The primary synthetic handle on 3,3-Dimethylpiperidine is the secondary amine. Functionalization at this position is the gateway to incorporating the piperidine core into larger, more complex 3D scaffolds. The hydrochloride salt is typically converted to the free base in situ for synthetic transformations.

N-Functionalization: The Initial Step

The initial step in utilizing 3,3-Dimethylpiperidine is the functionalization of the nitrogen atom. This is most commonly achieved through N-alkylation or N-arylation reactions.

dot

Caption: Workflow for the N-functionalization of 3,3-Dimethylpiperidine.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base (2.0-3.0 eq., e.g., K₂CO₃ or Et₃N).

-

Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Execution: The reaction mixture is heated to 80-110 °C and stirred until completion as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by flash column chromatography.

| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Alkylation | Alkyl halide, K₂CO₃ | Acetonitrile | 25-80 | 70-95 |

| N-Arylation | Aryl halide, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 60-90 |

Table 1: Summary of general conditions for N-functionalization of 3,3-Dimethylpiperidine.

Elaboration into Complex 3D Scaffolds

The N-functionalized 3,3-dimethylpiperidine derivatives serve as versatile intermediates for the construction of more intricate 3D scaffolds. By choosing an N-substituent with a terminal reactive group, intramolecular cyclization reactions can be employed to build fused or spirocyclic ring systems.

A hypothetical pathway to a spiro[piperidine-3,2'-indoline] scaffold, a privileged structure in medicinal chemistry, is outlined below. This involves an intramolecular Heck reaction.

dot

Caption: Hypothetical synthetic pathway to a spirocyclic 3D scaffold.

-

Precursor Synthesis: The N-(2-bromoallyl) or N-(2-bromobenzyl)-3,3-dimethylpiperidine precursor is synthesized via the N-alkylation protocol described above.

-

Reaction Setup: The precursor (1.0 eq.) is dissolved in a polar aprotic solvent (e.g., DMF or DMAc) in a sealed tube. A palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Ag₂CO₃, 2.0 eq.) are added.

-

Reaction Execution: The mixture is degassed and heated to 100-140 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the spirocyclic scaffold.

| Precursor | Catalyst System | Base | Temperature (°C) | Expected Product |

| N-(2-bromoallyl)-3,3-dimethylpiperidine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 120 | Spiro[piperidine-3,3'-pyrrolidine] derivative |

| N-(2-bromobenzyl)-3,3-dimethylpiperidine | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | 140 | Spiro[piperidine-3,2'-indoline] derivative |

Table 2: Hypothetical conditions for the synthesis of spirocyclic scaffolds.

Application in Drug Discovery: A Conceptual Framework

The rigid 3D scaffolds derived from 3,3-Dimethylpiperidine can be utilized in drug discovery programs to explore new chemical space. For instance, a library of spiro[piperidine-3,2'-indoline] derivatives could be synthesized and screened against a panel of G-protein coupled receptors (GPCRs), where the defined 3D orientation of substituents can lead to enhanced selectivity and potency.

References

The Strategic Synthesis of Novel Bioactive Compounds from 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, 3,3-dimethylpiperidine hydrochloride serves as a valuable starting material for the synthesis of novel bioactive compounds. Its unique gem-dimethyl substitution pattern can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor binding. This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and biological activities of two distinct classes of potent and selective modulators derived from this compound: sigma-1 (σ1) receptor ligands and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.

I. Selective Sigma-1 Receptor Ligands Derived from 3,3-Dimethylpiperidine

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is a key regulator of intracellular calcium signaling and has emerged as a promising target for the treatment of various central nervous system disorders, including neuropathic pain, depression, and neurodegenerative diseases. A series of potent and selective sigma-1 receptor ligands has been synthesized utilizing a 3,3-dimethylpiperidine core.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine

The synthesis of the highly selective sigma-1 receptor ligand, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine, is achieved through a straightforward N-alkylation of 3,3-dimethylpiperidine.

Step 1: Liberation of the Free Base

Prior to N-alkylation, the free base of 3,3-dimethylpiperidine is liberated from its hydrochloride salt.

-

Procedure: this compound is dissolved in water and treated with a slight excess of a suitable base, such as sodium hydroxide, to deprotonate the piperidinium ion. The resulting free base is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the free 3,3-dimethylpiperidine.

Step 2: N-Alkylation

The free 3,3-dimethylpiperidine is then reacted with an appropriate alkylating agent to introduce the desired side chain.

-

Reagents and Conditions:

-

3,3-Dimethylpiperidine (1.0 eq)

-

1-(3-Bromopropyl)-6-methoxynaphthalene (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Reflux, 24 hours

-

-

Procedure: A mixture of 3,3-dimethylpiperidine, 1-(3-bromopropyl)-6-methoxynaphthalene, and potassium carbonate in acetonitrile is heated at reflux for 24 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target compound.

Quantitative Data: Biological Activity of 3,3-Dimethylpiperidine-based Sigma-1 Receptor Ligands

The following table summarizes the binding affinities of representative 3,3-dimethylpiperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

| Compound ID | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| 1 | 3-(6-Methoxynaphthalen-1-yl)propyl | 0.85 | 155 | 182 |

| 2 | 3-(Naphthalen-1-yl)propyl | 1.2 | 210 | 175 |

Signaling Pathway

The interaction of these ligands with the sigma-1 receptor modulates intracellular calcium signaling, which is crucial for neuronal function and survival.

Discovering New Therapeutic Agents with 3,3-Dimethylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of FDA-approved drugs.[1] Among its many variations, the 3,3-dimethylpiperidine moiety offers a unique three-dimensional profile that is increasingly being exploited for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the use of 3,3-dimethylpiperidine hydrochloride as a foundational building block for discovering and developing new drugs, with a primary focus on its role in modulating sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a host of pathologies, including neurodegenerative diseases, cancer, and neuropathic pain, making them attractive targets for therapeutic intervention.

This document details the signaling pathways associated with sigma receptors, provides quantitative data on the binding affinities of 3,3-dimethylpiperidine derivatives, and offers comprehensive experimental protocols for key assays in the drug discovery workflow.

Therapeutic Potential and Mechanism of Action

Derivatives of 3,3-dimethylpiperidine have emerged as highly potent and selective ligands for sigma receptors.[2] These receptors are unique, intracellular proteins, with the σ1 receptor acting as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondrion interface and the σ2 receptor being identified as transmembrane protein 97 (TMEM97).[3][4]

Sigma-1 Receptor (σ1R) Modulation

The σ1 receptor is involved in regulating a multitude of cellular functions. As a molecular chaperone, it interacts with and modulates the function of various proteins, including ion channels and G-protein coupled receptors. Ligand binding to the σ1 receptor can trigger its dissociation from the Binding Immunoglobulin Protein (BiP), initiating downstream signaling cascades that influence calcium homeostasis, ER stress responses, and neuronal plasticity.[3][5] The development of 3,3-dimethylpiperidine-based σ1R ligands holds therapeutic promise for:

-

Neurodegenerative Diseases: By modulating calcium signaling through IP3 receptors and activating the Nrf2 antioxidant pathway, σ1R agonists can protect neurons from oxidative stress and excitotoxicity, which are key pathological features of Alzheimer's disease.[5][6]

-

Neuropathic Pain: The σ1 receptor is implicated in the sensitization of nociceptive pathways, and antagonists have shown efficacy in preclinical pain models.[7]

-

Psychiatric Disorders: The interaction of σ1 receptors with dopamine and other neurotransmitter systems suggests their potential as targets for treating depression and psychosis.

Sigma-2 Receptor (σ2R/TMEM97) Modulation

The σ2 receptor is overexpressed in proliferating cells, particularly in various types of tumors, making it a biomarker for cancer and a target for anti-cancer therapies. It plays a crucial role in cholesterol homeostasis and cell proliferation.[4][8] Ligands based on the 3,3-dimethylpiperidine scaffold can act as agonists or antagonists at the σ2 receptor, leading to:

-

Cancer Therapy: σ2R agonists have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and activation of caspases.[9] They can also interfere with pro-survival signaling pathways such as mTOR/S6K1.[10]

-

Diagnostic Imaging: The high expression of σ2R in tumors makes it an ideal target for the development of positron emission tomography (PET) imaging agents to visualize and stage cancers.[4]

Quantitative Data: Binding Affinities of Piperidine Derivatives

The following tables summarize the binding affinities (Ki) of various 3,3-dimethylpiperidine and related piperidine derivatives for the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective ligands.

Table 1: Binding Affinities of 3,3-Dimethylpiperidine Derivatives at Sigma Receptors

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|---|

| (+)-22 | (+)-3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine | 0.089 | 119 | 1340 | [7] |

| 29 | 3,3-dimethyl-1-[4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine | >1000 | 0.016 | >62500 | [7] |

| 31 | 3,3-dimethyl-1-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-pentyl]piperidine | >1000 | 0.008 | >125000 | [7] |

| 69 | 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | - (Highly Selective for σ1) | - | - |[2][11] |

Table 2: Binding Affinities of Other Piperidine Derivatives at Sigma Receptors

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |

|---|---|---|---|---|---|

| Compound 1 | N-benzyl-4-phenylpiperidine | 3.2 | 105.6 | 33 | [12] |

| Compound 2 | N-benzyl-4-(4-hydroxyphenyl)piperidine | 24 | 1200 | 50 | [12] |

| Compound 3 | N-(2-phenylethyl)-4-phenylpiperidine | 8.9 | 231.4 | 26 | [12] |

| Haloperidol | Reference Compound | 2.6 | 13.5 | 5.2 |[12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful drug discovery. This section provides methodologies for key in vitro assays.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from standard methods used for determining the binding affinity of test compounds to the σ1 receptor.[13][14]

-

Objective: To determine the inhibitory constant (Ki) of a test compound for the human σ1 receptor.

-

Materials:

-

Cell membranes expressing the human σ1 receptor (e.g., from guinea pig liver or HEK293 cells).

-

Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).

-

Non-specific binding ligand: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters (GF/B), scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) in Assay Buffer. Prepare the membrane homogenate at a concentration of approximately 0.4 mg/mL in Assay Buffer.[13]

-

Assay Plate Setup: In a 96-well plate, set up the following in triplicate (final volume of 100-200 µL):

-

Total Binding: 50 µL membrane preparation, 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, ~3-10 nM), and 50 µL of Assay Buffer.[13][15]

-

Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of 10 µM Haloperidol.[14]

-

Compound Competition: 50 µL membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of the test compound dilution.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.

-

Radioactivity Measurement: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

-

-

Protocol 2: Cell Viability Assay (MTT Assay) for σ2R Ligand Functional Characterization

This assay is used to assess the cytotoxic effects of σ2 receptor ligands, which often correlates with their agonist activity.[16]

-

Objective: To determine the EC50 (or IC50) of a test compound for reducing the viability of cancer cells.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-435 human melanoma or EMT-6 mouse breast cancer cells).[16]

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates, multi-channel pipette, and a microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[15]

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15][17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).

-

Plot the percentage of viability against the log concentration of the compound and determine the EC50/IC50 value using non-linear regression.

-

-

Protocol 3: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis, to confirm that cell death induced by σ2R ligands occurs via an apoptotic mechanism.[16]

-

Objective: To measure the increase in caspase-3 activity in cells treated with a test compound.

-

Materials:

-

Cells treated as described in the MTT assay protocol.

-

Cell Lysis Buffer.

-

Caspase-3 substrate (e.g., DEVD-pNA).

-

Assay Buffer.

-

96-well plate and a microplate reader capable of reading absorbance at 405 nm.

-

-

Procedure:

-

Induce Apoptosis: Treat cells with the test compound as described in the cell viability protocol.

-

Cell Lysis: After treatment, pellet the cells and lyse them using chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Prepare Reaction: In a new 96-well plate, add 50 µL of the cell lysate (containing 50-200 µg of protein) to each well.

-

Substrate Addition: Start the reaction by adding 5 µL of the caspase-3 substrate DEVD-pNA to each well.[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours. The active caspase-3 will cleave the substrate, releasing the chromophore pNA.[4]

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[4]

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

-

Protocol 4: In Vitro Aβ-Induced Neurotoxicity Assay for Alzheimer's Disease

This model is used to screen for compounds that can protect neurons from the toxic effects of amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[13][14]

-

Objective: To evaluate the neuroprotective potential of a test compound against Aβ1-42-induced toxicity.

-

Materials:

-

Neuronal cells (e.g., human neuroblastoma SH-SY5Y cells or primary rat hippocampal neurons).[14]

-

Aggregated Aβ1-42 peptide (1 µM).

-

Test compounds.

-

Cell culture medium and reagents.

-

MTT assay reagents (as described in Protocol 2).

-

-

Procedure:

-

Cell Culture: Culture neuronal cells in an appropriate format (e.g., 96-well plates).

-

Co-incubation: Treat the cells simultaneously with the test compound at various concentrations and a neurotoxic concentration of aggregated Aβ1-42 (e.g., 1 µM).[14]

-

Incubation: Incubate the cells for a period of 24 to 96 hours.[13][14]

-

Assess Viability: After the incubation period, assess cell viability using the MTT assay as described in Protocol 2.

-

Data Analysis: Compare the viability of cells treated with Aβ1-42 alone to those co-treated with the test compound. A significant increase in viability in the presence of the test compound indicates a neuroprotective effect.

-

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of compound libraries targeting sigma receptors. The unique structural features of its derivatives have led to the discovery of highly potent and selective ligands for both σ1 and σ2 subtypes. The in-depth understanding of the signaling pathways modulated by these receptors, combined with robust in vitro screening protocols, provides a powerful platform for the discovery of novel therapeutic agents for cancer, Alzheimer's disease, and other debilitating conditions. The data and methodologies presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage the 3,3-dimethylpiperidine scaffold in their therapeutic discovery programs.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ) - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-[omega-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine are highly potent and selective sigma1 or sigma2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. mpbio.com [mpbio.com]

- 10. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. scantox.com [scantox.com]

- 14. benchchem.com [benchchem.com]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

Unlocking Novel Chemical Space: A Technical Guide to 3,3-Dimethylpiperidine Hydrochloride in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract